Ethyl 2-amino-2-(2-hydroxyphenyl)acetate
Description
Ethyl 2-amino-2-(2-hydroxyphenyl)acetate is an ethyl ester derivative featuring an amino group and a 2-hydroxyphenyl substituent on the acetate backbone. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. The compound's structure combines a polar hydroxyl group (capable of hydrogen bonding) and a nucleophilic amino group, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9,12H,2,11H2,1H3 |
InChI Key |
UAILGNAHGQZIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 2-aminophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the use of ethyl chloroacetate and 2-aminophenol, with the reaction being catalyzed by a base such as potassium carbonate. This reaction also proceeds under reflux conditions and yields this compound as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-amino-2-(2-hydroxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound belongs to a family of α-amino esters with diverse aryl or heteroaryl substituents. Key structural analogs and their distinguishing features are summarized below:
Key Insights :
- Hydroxyphenyl vs.
- Aromatic vs. Aliphatic Substituents: Pyridinyl or phenyl groups enhance π-π stacking interactions, whereas cyclopentyl or oxane substituents (e.g., Ethyl 2-amino-2-(oxan-3-yl)acetate ) improve solubility in non-polar environments.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
